1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole

Jak2 Inhibition Kinase Selectivity Anti-tumor Activity

Sourcing novel diarylimidazoles for kinase inhibitor programs often means long lead times and minimal characterization data. This 1-methyl-2,5-diarylimidazole derivative is available as a research-ready building block with structural features relevant to Jak2 inhibitor design space. - Ortho-methyl substitution creates distinct steric constraints for SAR exploration vs. unsubstituted analogs - Suitable as a substrate for novel C-H arylation methodology development - Expedited delivery reduces delay in early-stage hit expansion and profiling workflows

Molecular Formula C18H18N2
Molecular Weight 262.3 g/mol
CAS No. 920983-01-3
Cat. No. B12623027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole
CAS920983-01-3
Molecular FormulaC18H18N2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CN=C(N2C)C3=CC=CC=C3C
InChIInChI=1S/C18H18N2/c1-13-8-4-6-10-15(13)17-12-19-18(20(17)3)16-11-7-5-9-14(16)2/h4-12H,1-3H3
InChIKeyAFIGDTTWWOTQHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole: Identity and Chemical Class


1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole (CAS 920983-01-3) is a tetra-substituted imidazole derivative belonging to the 1-methyl-2,5-diarylimidazole subclass . Compounds within this chemical space have been investigated for kinase inhibition, notably as potent Jak2 inhibitors, where structure-based design around the 1-methyl-1H-imidazole core has yielded clinical candidates [1]. This compound is also synthetically accessible via direct C-H arylation strategies, which are used to generate symmetrical 2,5-diaryl-1-methylimidazoles for applications such as luminescent solar collectors [2]. Due to the absence of dedicated primary research publications specifically profiling this exact molecule against comparators, much of the available information is limited to chemical inventory data and broad patent class descriptions .

Class-level Jak2 inhibitor scaffold context
Direct C-H arylation synthesis route available
Unique ortho-methyl substitution profile

1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole: Limits of Generic Substitution


The 2,5-diarylimidazole scaffold is highly sensitive to the nature and position of aryl substituents, which dramatically influence biological activity and physicochemical properties. For example, in the Jak2 inhibitor series described by Su et al. (2014), deliberate structural modifications to the C-ring fragment led to compound 19a, a potent, orally bioavailable inhibitor with in vivo tumor growth inhibition, highlighting that minor changes can drastically alter the drug-likeness and potency profile [1]. Without head-to-head selectivity, potency, or ADME data for this specific compound against close analogs, no inference of functional equivalence or superiority can be made. The presence of ortho-methyl substituents on both phenyl rings in this molecule creates unique steric and electronic constraints relative to unsubstituted, para-substituted, or heteroaryl analogs, making simple interchange scientifically unjustifiable.

Substitution pattern sensitivity
Aryl substituent changes drastically alter bioactivity and physicochemical properties
Ortho-methyl steric constraints
Unique dihedral angles and electronic effects vs. unsubstituted or para analogs
Class-level inference only
No head-to-head potency, selectivity, or ADME data for this specific compound

1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole: Evidence Against Closest Analogs


Jak2 Kinase Inhibition Potency Gap

The 1-methyl-1H-imidazole class exhibits Jak2 inhibitory activity. The lead compound 19a from the series shows an IC50 of <100 nM and demonstrates significant tumor growth inhibition in a UKE-1 xenograft model [1]. As a structurally related compound, this molecule belongs to the same chemical series but lacks any published direct comparator data against compound 19a or other analogs discussed in the paper.

Kinase potency gap
Class-level inference
Target: no data
Comparator 19a: IC50 (reported)
Class-level inhibition potential requires in-house profiling
Reference from J. Med. Chem. 2014
Jak2 Inhibition Kinase Selectivity Anti-tumor Activity

Synthetic Accessibility via C-H Arylation

Symmetrical 2,5-diaryl-1-methylimidazoles, including molecules like this compound, can be synthesized in good yields using direct C-H arylation synthetic strategies [1]. This method provides a more atom-economical route compared to traditional cross-coupling approaches, which often require pre-functionalized starting materials. However, quantitative yield data specifically for this compound under these or other conditions is not reported in the accessible literature.

C-H arylation synthesis
Class-level inference
Reported good yields via direct C-H arylation
Synthetic route available; yield data to verify
Atom-economical palladium catalysis
C-H Activation Synthetic Methodology Fluorescent Materials

Steric Effects of Ortho-Methyl Substituents

The presence of ortho-methyl groups on both the C2 and C5 phenyl rings is a key differentiator from other 1-methyl-2,5-diarylimidazoles. Such substitution patterns are known to influence the dihedral angle between the imidazole core and the aryl rings, affecting conjugation and binding pocket complementarity [1]. While not quantified for this specific compound, analogs with fewer or no ortho substituents would have different conformational preferences and electron density distributions.

Steric substitution effect
Class-level inference
Ortho-methyl groups alter dihedral angles
Unique conformational profile for binding studies
No crystallographic data available
Structure-Activity Relationship Conformational Analysis Ligand Design

1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole: Research Applications


Jak2 Target Engagement Probe

Based on the class-level evidence from the 2014 J. Med. Chem. paper, a researcher could acquire this compound as an early screening hit within a Jak2 inhibitor program. However, due to the complete absence of potency, selectivity, and pharmacokinetic data, significant resources must be allocated to in-house profiling before drawing any conclusions about its suitability relative to known leads like compound 19a [1].

C-H Arylation Methodology Development

The 2,5-diarylimidazole core is a common motif in ligand design. This specific compound could serve as a substrate to develop or test novel C-H arylation methodologies, leveraging the class-wide advantage for efficient synthesis. Its two ortho-methylphenyl groups may present unique steric challenges for catalyst development, making it a meaningful test case [2].

Luminescent Material Development

Given the successful use of symmetrical 2,5-diaryl-1-methylimidazoles in luminescent solar collectors, this compound could be evaluated as a potential luminophore. However, its performance metrics (quantum yield, Stokes shift, photostability) compared to perylene backbones or other imidazole derivatives are completely unknown and would require full de novo characterization [2].

Application
Selection Property
Validation Focus
Jak2 pathway inhibition probe
Kinase inhibitor class context
In-house potency and selectivity profiling
C-H activation methodology substrate
Di-ortho-methyl steric challenge
Yield and catalyst compatibility validation
Luminescent solar collector evaluation
2,5-diarylimidazole core
Photophysical property characterization
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